molecular formula C14H18ClN3O3S B6663347 4-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid

4-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid

Cat. No.: B6663347
M. Wt: 343.8 g/mol
InChI Key: TWZHDYZDCUFPMX-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and an isopropyl group, linked to a thiane ring via a carbonyl and amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine and acetone under acidic conditions to introduce the isopropyl group.

    Introduction of the Carbonyl Group: The carbonyl group is introduced via an acylation reaction using reagents like acetic anhydride or acetyl chloride.

    Formation of the Thiane Ring: The thiane ring is synthesized separately, often starting from thiophene derivatives, and then functionalized to introduce the carboxylic acid group.

    Coupling Reaction: The final step involves coupling the pyrimidine and thiane components through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow reactors might be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiane ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions are frequently employed.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic pathways.

Biology

Biologically, the compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways due to its structural similarity to natural substrates.

Medicine

In medicinal chemistry, 4-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where pyrimidine analogs are effective.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their normal function. This inhibition can disrupt biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-propan-2-ylpyrimidine-4-carboxylic acid: Lacks the thiane ring, making it less versatile in certain reactions.

    4-Amino-5-chloropyrimidine: Similar pyrimidine core but lacks the carbonyl and thiane functionalities.

    Thiane-4-carboxylic acid: Contains the thiane ring but lacks the pyrimidine moiety.

Uniqueness

4-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid is unique due to its combination of a pyrimidine ring with a thiane ring, linked through a carbonyl and amino group. This structure provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-[(5-chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]thiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3S/c1-8(2)11-16-7-9(15)10(17-11)12(19)18-14(13(20)21)3-5-22-6-4-14/h7-8H,3-6H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZHDYZDCUFPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)NC2(CCSCC2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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